molecular formula C₁₄H₂₀O₁₀ B1139648 2,3,4,6-Tetra-O-acetyl-D-glucopyranose CAS No. 10343-06-3

2,3,4,6-Tetra-O-acetyl-D-glucopyranose

Cat. No. B1139648
CAS RN: 10343-06-3
M. Wt: 348.3
InChI Key:
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Description

2,3,4,6-Tetra-O-acetyl-D-glucopyranose is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a chemical compound with diverse therapeutic applications in diabetes, cancer, and HIV, and is a crucial building block in glycomics research .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose has been described in several studies . For instance, one protocol describes the synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .


Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose has been studied in several papers . The structure and reactivity of this compound unlock unparalleled opportunities for synthesizing complex carbohydrates .


Chemical Reactions Analysis

The chemical reactions involving 2,3,4,6-Tetra-O-acetyl-D-glucopyranose have been studied . For example, one study discusses the inhibitory activity of compounds against some typical bacterial and fungal strains .


Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a white crystalline solid . It is soluble in methanol, ethanol, diethylether, acetone, dichloromethane, chloroform, tetrahydrofuran, benzene, and ethyl acetate .

Scientific Research Applications

Preparation of Acyl-Gluco-, Galacto- and Mannopyranoses

2,3,4,6-Tetra-O-acetyl-D-glucopyranose is used in the preparation of acyl-gluco-, galacto- and mannopyranoses . The deacylation of glucose, galactose and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied .

Synthesis of Thiosemicarbazones

It is used in the synthesis of thiosemicarbazones of 6-alkoxy-2-oxo-2H-chromene-4-carbaldehydes . These compounds exhibited remarkable antibacterial and antifungal activities against some typical bacteria and fungi .

Chiral Derivatization Reagent

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate is a chiral derivatization reagent which reacts mainly with enantiomeric amino acids . This property makes it useful in the resolution of amino acid derivatives .

Preparation of Anionic Surfactants

Phosphorylated derivatives of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose have proven valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .

Antibacterial and Antifungal Activities

The thiosemicarbazones synthesized using 2,3,4,6-Tetra-O-acetyl-D-glucopyranose showed remarkable antibacterial and antifungal activities against some typical bacteria and fungi .

Inhibition of DNA Gyrase

The thiosemicarbazones synthesized using 2,3,4,6-Tetra-O-acetyl-D-glucopyranose showed inhibitory activity against DNA gyrase, an enzyme that is essential for the replication of bacteria .

Future Directions

The future directions of research involving 2,3,4,6-Tetra-O-acetyl-D-glucopyranose are promising. It is a valuable intermediate towards the synthesis of heparin-like GAGs and is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets . Its potential applications in diabetes, cancer, and HIV treatment are also being explored .

properties

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-RQICVUQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-D-glucopyranose

Q & A

Q1: What is the significance of the anomeric center reactivity in 2,3,4,6-Tetra-O-acetyl-D-glucopyranoses?

A: Research on the iodination of monosaccharide derivatives [] shows that the anomeric center in 2,3,4,6-Tetra-O-acetyl-D-glucopyranoses exhibits varying reactivity depending on the substituent at the C-1 position. The rate of iodination decreases in the order: OAc > OBz ≈ OH >> OCH3. This selectivity is crucial for targeted modifications and synthesis of specific carbohydrate derivatives.

Q2: Can 2,3,4,6-Tetra-O-acetyl-D-glucopyranose be used to synthesize other important carbohydrate derivatives?

A: Yes, 2,3,4,6-Tetra-O-acetyl-D-glucopyranose serves as a versatile precursor for synthesizing various carbohydrate derivatives. For example, it can be converted to 2,3,4,6-tetra-O-acetyl-1-O-(methylthio)thiocarbonyl-D-glucopyranose through phase transfer methods []. This derivative is useful in carbohydrate chemistry for its ability to undergo further transformations.

Q3: Are there specific reaction conditions that favor the formation of particular derivatives from 2,3,4,6-Tetra-O-acetyl-D-glucopyranose?

A: Absolutely. The reaction conditions significantly influence the outcome of derivatization reactions. In the iodination study [], iodotrimethylsilane generated in situ was key for selective iodine introduction. Additionally, the choice of protecting groups on the sugar molecule, such as acetyl or benzoyl groups [], plays a vital role in directing the reaction pathway towards desired products.

Q4: Can 2,3,4,6-Tetra-O-acetyl-D-glucopyranose be used in the synthesis of naturally occurring compounds?

A: Yes, research shows that 2,3,4,6-Tetra-O-acetyl-D-glucopyranose can be employed in the synthesis of naturally occurring compounds like rothindin, an isoflavone glycoside []. The reaction utilizes 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose and 7-hydroxy-3′,4′-methylenedioxyisoflavone (ψ-baptigenin) under specific conditions to produce the desired glycoside.

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